Cas no 139665-75-1 (methyl 6-(chlorosulfonyl)-2-methylbenzoate)
methyl 6-(chlorosulfonyl)-2-methylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 2-(chlorosulfonyl)-6-methyl-, methyl ester
- NS-03664
- EN300-60312
- methyl2-(chlorosulfonyl)-6-methylbenzoate
- CS-0252441
- methyl 6-(chlorosulfonyl)-2-methylbenzoate
- 139665-75-1
- methyl 2-(chlorosulfonyl)-6-methylbenzoate
- STL218682
- AKOS000166636
- DB-158216
- G44347
- TWTIKIBYZKYPLP-UHFFFAOYSA-N
- SCHEMBL7288288
- methyl 2-chlorosulfonyl-6-methylbenzoate
-
- Inchi: 1S/C9H9ClO4S/c1-6-4-3-5-7(15(10,12)13)8(6)9(11)14-2/h3-5H,1-2H3
- InChI Key: TWTIKIBYZKYPLP-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC=C(C)C=1C(=O)OC)(=O)=O
Computed Properties
- Exact Mass: 247.99107
- Monoisotopic Mass: 247.9910076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 68.8Ų
Experimental Properties
- PSA: 60.44
methyl 6-(chlorosulfonyl)-2-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B496745-25mg |
methyl 6-(chlorosulfonyl)-2-methylbenzoate |
139665-75-1 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B496745-50mg |
methyl 6-(chlorosulfonyl)-2-methylbenzoate |
139665-75-1 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B496745-250mg |
methyl 6-(chlorosulfonyl)-2-methylbenzoate |
139665-75-1 | 250mg |
$ 365.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323111-50mg |
Methyl 2-(chlorosulfonyl)-6-methylbenzoate |
139665-75-1 | 95% | 50mg |
¥2059 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323111-100mg |
Methyl 2-(chlorosulfonyl)-6-methylbenzoate |
139665-75-1 | 95% | 100mg |
¥2851 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323111-250mg |
Methyl 2-(chlorosulfonyl)-6-methylbenzoate |
139665-75-1 | 95% | 250mg |
¥4737 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323111-500mg |
Methyl 2-(chlorosulfonyl)-6-methylbenzoate |
139665-75-1 | 95% | 500mg |
¥8890 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323111-1g |
Methyl 2-(chlorosulfonyl)-6-methylbenzoate |
139665-75-1 | 95% | 1g |
¥10998 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323111-2.5g |
Methyl 2-(chlorosulfonyl)-6-methylbenzoate |
139665-75-1 | 95% | 2.5g |
¥19932 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323111-5g |
Methyl 2-(chlorosulfonyl)-6-methylbenzoate |
139665-75-1 | 95% | 5g |
¥31917 | 2023-04-15 |
methyl 6-(chlorosulfonyl)-2-methylbenzoate Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on methyl 6-(chlorosulfonyl)-2-methylbenzoate
Comprehensive Analysis of Methyl 6-(Chlorosulfonyl)-2-methylbenzoate (CAS No. 139665-75-1): Properties, Applications, and Industry Insights
Methyl 6-(chlorosulfonyl)-2-methylbenzoate (CAS No. 139665-75-1) is a specialized organic compound with significant relevance in pharmaceutical and agrochemical research. This sulfonyl chloride derivative is widely recognized for its role as a key intermediate in synthesizing bioactive molecules. The compound's unique structure, featuring both ester and sulfonyl chloride functional groups, enables diverse chemical transformations, making it valuable for drug discovery and material science applications.
Recent trends in green chemistry have spurred interest in optimizing synthetic routes for compounds like methyl 6-(chlorosulfonyl)-2-methylbenzoate. Researchers are exploring catalytic methods to improve yield while minimizing environmental impact—a topic frequently searched in academic databases. The compound's molecular weight (263.71 g/mol) and solubility profile (soluble in common organic solvents like dichloromethane and THF) make it particularly useful for high-throughput screening applications.
From a structure-activity relationship perspective, the methylbenzoate core of this compound provides an excellent scaffold for developing enzyme inhibitors. Pharmaceutical companies often search for "CAS 139665-75-1 suppliers" when sourcing this intermediate for kinase inhibitor development programs. The chlorosulfonyl group offers versatile reactivity for forming sulfonamides—a privileged structure in modern medicinal chemistry.
Analytical characterization of methyl 6-(chlorosulfonyl)-2-methylbenzoate typically involves HPLC purity analysis, NMR spectroscopy (showing characteristic peaks at δ 2.6 ppm for the methyl group and δ 3.9 ppm for the methoxy group), and mass spectrometry. These techniques are commonly searched by quality control professionals working with fine chemicals. The compound's stability under inert atmosphere makes it suitable for long-term storage when handled properly.
In material science applications, researchers investigating "polymeric sulfonates" frequently utilize derivatives of 139665-75-1 as monomers. The compound's ability to introduce both hydrophobic (methylbenzoate) and hydrophilic (sulfonate) moieties makes it valuable for designing amphiphilic polymers. This dual functionality addresses current industry demands for smart materials with tunable properties.
The global market for pharmaceutical intermediates like methyl 6-(chlorosulfonyl)-2-methylbenzoate continues growing, driven by increased R&D investment in targeted therapies. Supply chain professionals often search for "139665-75-1 technical data sheet" to ensure compliance with international quality standards. Proper handling requires attention to moisture-sensitive characteristics, with recommendations for storage under nitrogen atmosphere.
Recent patent literature reveals innovative applications of CAS 139665-75-1 derivatives in bioconjugation chemistry. The compound's reactivity enables efficient coupling with biomolecules, addressing current interests in antibody-drug conjugates (ADCs)—a hot topic in cancer research forums. This aligns with frequent searches for "benzoate sulfonyl chloride applications" in scientific databases.
From a regulatory perspective, manufacturers of methyl 6-(chlorosulfonyl)-2-methylbenzoate must provide comprehensive safety data sheets (SDS) meeting REACH and other global chemical regulations. Environmental scientists are increasingly interested in the compound's biodegradation profile, reflecting broader concerns about sustainable chemistry practices in fine chemical production.
Advanced computational studies using molecular docking software have predicted favorable interactions between derivatives of 139665-75-1 and various biological targets. These in silico approaches, combined with experimental validation, represent current best practices in lead compound optimization—a subject generating substantial search traffic in cheminformatics communities.
Quality benchmarks for methyl 6-(chlorosulfonyl)-2-methylbenzoate typically specify ≥95% purity by HPLC analysis, with strict limits on heavy metal content. Analytical method development for this compound often involves reverse-phase chromatography conditions, a technical detail frequently queried by QC chemists working with sulfonyl chloride compounds.
Emerging applications in electronic materials have created new interest in CAS 139665-75-1 as a precursor for conductive polymers. Materials scientists searching for "sulfonated aromatic monomers" increasingly consider this compound's derivatives for designing proton-exchange membranes used in advanced energy storage systems.
The synthesis of methyl 6-(chlorosulfonyl)-2-methylbenzoate typically involves chlorosulfonation of appropriately substituted benzoic acid derivatives, followed by esterification. Process chemists continuously optimize these steps to improve atom economy—a key metric in contemporary process chemistry that generates significant discussion in research forums.
In academic settings, 139665-75-1 serves as an excellent case study for teaching advanced organic synthesis techniques. Its stepwise conversion demonstrates important concepts in functional group interconversion and protecting group strategies—topics that dominate search queries from chemistry educators worldwide.
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